Kinase Profiling: PI3Kα Inhibition Potency Relative to Unsubstituted Chromen-4-one Scaffold
In a biochemical PI3Kα enzymatic assay, 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one exhibited an IC₅₀ of 0.45 µM, while the unsubstituted 4H-chromen-4-one parent scaffold showed no detectable inhibition up to 10 µM [1]. This >22‑fold improvement in potency is attributed to the 7‑arylamino substitution enabling a key hydrogen‑bond interaction with the kinase hinge region. By comparison, the 7‑methoxy analog (3-(4-methoxyphenyl)-7-methoxy-4H-chromen-4-one) displayed an IC₅₀ of 3.2 µM, indicating that the aryl‑NH linker contributes an additional ~7‑fold enhancement over a simple methoxy group [1].
| Evidence Dimension | PI3Kα enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.45 µM |
| Comparator Or Baseline | Unsubstituted 4H-chromen-4-one: >10 µM; 7‑methoxy analog: 3.2 µM |
| Quantified Difference | >22‑fold vs. parent; ~7‑fold vs. 7‑methoxy analog |
| Conditions | Recombinant human PI3Kα (p110α/p85α) ADP-Glo kinase assay, 10 µM ATP, 1 h incubation, 25 °C |
Why This Matters
Demonstrates that the 7‑(4‑methoxyphenyl)amino substituent confers a unique potency advantage over both the naked scaffold and simpler alkoxy analogs, justifying selection in PI3K‑focused chemical biology programs.
- [1] 2,3-disubstituted chromen-4-one compounds as modulators of protein kinases. U.S. Patent 10,442,783. Example 47 and Table 2. Filed 2011‑11‑09, issued 2019‑10‑15. View Source
